molecular formula C18H20N4O3S B11018061 N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B11018061
M. Wt: 372.4 g/mol
InChI Key: IRPKZIIMOVAWSR-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining a 1,3,4-thiadiazole ring substituted with a methoxymethyl group at the 5-position and a 1,2-dihydroisoquinoline-4-carboxamide core. The thiadiazole moiety is linked to the isoquinoline scaffold via an amide bond, while the 2-methylpropyl (isobutyl) group and ketone oxygen at the 1-position contribute to its stereoelectronic properties. Though direct pharmacological data for this compound are unavailable in the provided evidence, its structural motifs are associated with diverse bioactivities, including anticancer and enzyme-inhibitory effects, as observed in analogs .

Properties

Molecular Formula

C18H20N4O3S

Molecular Weight

372.4 g/mol

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylpropyl)-1-oxoisoquinoline-4-carboxamide

InChI

InChI=1S/C18H20N4O3S/c1-11(2)8-22-9-14(12-6-4-5-7-13(12)17(22)24)16(23)19-18-21-20-15(26-18)10-25-3/h4-7,9,11H,8,10H2,1-3H3,(H,19,21,23)

InChI Key

IRPKZIIMOVAWSR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=NN=C(S3)COC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions.

    Methoxymethylation: The thiadiazole intermediate is then subjected to methoxymethylation using methoxymethyl chloride in the presence of a base such as sodium hydride.

    Isoquinoline Derivative Formation: The methoxymethylated thiadiazole is then reacted with an isoquinoline derivative under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxymethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiadiazole derivatives.

    Substitution: Formation of substituted thiadiazole derivatives with various nucleophiles.

Scientific Research Applications

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biology: It is used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound is explored for its use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved in inflammation, microbial growth, or cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Thiadiazole Derivatives

Structural Analog : 2-Substituted thioether-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazoles (e.g., compound 8e ) .

  • Key Differences: Substituents: The target compound substitutes the thiadiazole 5-position with a methoxymethyl group, whereas analogs in use a 3,4,5-trimethoxyphenyl group. Core Structure: The target compound integrates an isoquinoline carboxamide, contrasting with simpler thiadiazole-aryl systems.
  • Bioactivity: Compound 8e (5 μM) showed 55.71% inhibition against PC3 prostate cancer cells, while 8b achieved 66.21% inhibition against BGC-823 gastric cancer cells .
2.2 Tetrazole-Based Ureas and Thioureas

Structural Analog : N-5-Tetrazolyl-N′-arylacyl ureas (e.g., 2h , 2j ) .

  • Key Differences :
    • Heterocycle : Tetrazole (5-membered, 4N) vs. thiadiazole (5-membered, 2N, 1S).
    • Functional Groups : The target compound lacks the urea/thiourea linkage but includes an amide bond.
  • Bioactivity: Compounds 2h (methoxy-substituted) and 2j (bromo-substituted) exhibited growth hormone and cytokinin-like activity, attributed to electronic effects of substituents . The methoxymethyl group in the target compound may similarly modulate electronic properties, though its isoquinoline core could favor kinase or protease inhibition over plant growth regulation.
2.3 Triazole-Based Carboxylic Acid Derivatives

Structural Analog : N-(1H-3-Carboxy-1,2,4-triazol-5-yl)-N′-aryloxyacetyl ureas .

  • Key Differences: Heterocycle: 1,2,4-Triazole vs. 1,3,4-thiadiazole. Substituents: Aryloxyacetyl groups vs. isoquinoline carboxamide.
  • Bioactivity: Carboxylic acid groups in triazole derivatives improved solubility and hydrogen-bonding capacity, enhancing plant growth regulation . The methoxymethyl group in the target compound may offer similar solubility advantages while the isoquinoline core could enable DNA intercalation or topoisomerase inhibition.

Structural and Functional Analysis Table

Compound Class Core Structure Key Substituents Bioactivity (Reported) Hypothesized Advantages of Target Compound
Thiadiazole-aryl 1,3,4-Thiadiazole 3,4,5-Trimethoxyphenyl Anticancer (PC3, BGC-823) Improved solubility (methoxymethyl)
Tetrazole-urea Tetrazole Arylacyl, methoxy/bromo Plant growth regulation Kinase inhibition (isoquinoline core)
Triazole-carboxylic 1,2,4-Triazole Aryloxyacetyl, carboxylic acid Plant growth regulation Enhanced H-bonding (amide/ketone groups)

Research Implications and Limitations

  • Synthesis: The indium-catalyzed aqueous synthesis of thiadiazole derivatives () suggests a scalable route for the target compound, though the isoquinoline moiety may require additional steps .
  • Limitations : Direct data on the target compound are absent; comparisons rely on structural extrapolation. Substituent positioning (e.g., methoxymethyl vs. aryl groups) may drastically alter target selectivity .

Biological Activity

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis methods, and relevant case studies that highlight its pharmacological relevance.

  • Molecular Formula : C14H21N3O2S
  • Molecular Weight : 295.4 g/mol
  • CAS Number : 696637-56-6

Biological Activity Overview

The compound exhibits a range of biological activities that make it a candidate for further pharmacological exploration. Key areas of activity include:

  • Antimicrobial Activity :
    • Studies have shown that thiadiazole derivatives exhibit antimicrobial properties against various pathogens. For instance, compounds similar to the target compound have demonstrated effectiveness against Staphylococcus aureus and Candida albicans .
    • The mechanism of action often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
  • Anticancer Properties :
    • Research indicates that isoquinoline derivatives possess anticancer activity. The structural features of the target compound suggest potential for similar effects, particularly through mechanisms involving apoptosis and cell cycle arrest .
    • A case study involving related thiadiazole compounds reported significant inhibition of tumor cell growth in vitro, suggesting a pathway for further investigation .
  • Anti-inflammatory Effects :
    • Some derivatives have shown promise in reducing inflammation markers in vitro and in vivo. This activity is crucial for developing treatments for chronic inflammatory diseases .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions including:

  • Formation of the thiadiazole ring.
  • Coupling with isoquinoline derivatives.
  • Final carboxamide formation through acylation reactions.

Case Studies and Research Findings

StudyFindings
Kumar et al. (2022)Reported potent antimicrobial activity against Mycobacterium tuberculosis with MIC values indicating effective inhibition .
Shruthi et al. (2019)Demonstrated structure-activity relationships (SAR) that correlate specific functional groups with enhanced biological activity against resistant strains .
Upare et al. (2019)Highlighted the synthesis of thiadiazole derivatives with significant anti-tubercular properties, reinforcing the potential for similar activities in the target compound .

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